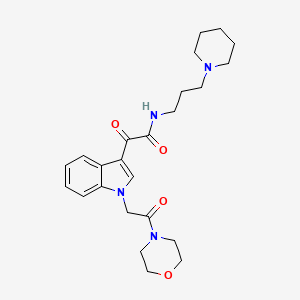

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide

Beschreibung

This compound features a 1H-indole core substituted at the 1-position with a 2-morpholino-2-oxoethyl group and at the 3-position with a 2-oxoacetamide moiety. The acetamide nitrogen is further functionalized with a 3-(piperidin-1-yl)propyl chain. The morpholine and piperidine rings contribute to its physicochemical properties, such as solubility and bioavailability, while the indole scaffold is often associated with interactions with biological targets like enzymes or receptors .

Eigenschaften

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(3-piperidin-1-ylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O4/c29-22(27-13-15-32-16-14-27)18-28-17-20(19-7-2-3-8-21(19)28)23(30)24(31)25-9-6-12-26-10-4-1-5-11-26/h2-3,7-8,17H,1,4-6,9-16,18H2,(H,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYGCFVQZBVOBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Mechanism: The compound’s effects are attributed to its interactions with various molecular targets, such as enzymes or receptors. The morpholino group may facilitate crossing biological membranes, while the indole structure can intercalate with DNA or interact with proteins.

Molecular Targets and Pathways:

Indole derivatives are known to interact with serotonin receptors

The piperidinyl side chain might mimic neurotransmitters, affecting neurological pathways

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Acetamide Scaffolds

a. N-(3-(Piperidin-1-yl)propyl) Derivatives

- tert-Butyl (3-(1H-Indol-3-yl)-1-oxo-1-((3-(piperidin-1-yl)propyl)amino)propan-2-yl)carbamate (24) Structure: Shares the 3-(piperidin-1-yl)propyl chain but incorporates a tert-butoxycarbonyl (Boc)-protected tryptophan moiety instead of the morpholino-oxoethyl group. Synthesis: Prepared via HBTU-mediated coupling of Nα-Boc-L-tryptophan with 3-(piperidin-1-yl)propan-1-amine in DMF . Activity: Evaluated as a Hepatitis C virus (HCV) NS3/4A protease inhibitor, with IC₅₀ values in the micromolar range .

b. 2-(1-(4-Chlorobenzyl)-1H-indol-3-yl)-2-oxo-N-(pyridin-4-yl)acetamide (Indibulinum)

- Structure: Replaces the morpholino-oxoethyl group with a 4-chlorobenzyl substituent and the piperidinylpropyl chain with a pyridin-4-yl group.

Non-Azole Inhibitors with Indole-Based Moieties

a. N-(3-(1H-Indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-methylcyclohexanecarboxamide

- Structure: Contains a pyridin-4-ylamino group and a 4-methylcyclohexanecarboxamide instead of the morpholino and piperidine units.

- Activity: Targets protozoan sterol 14α-demethylase (CYP51), a key enzyme in trypanosomiasis and leishmaniasis, with submicromolar potency .

b. (E)-3-Methoxy-N'-((1-(2-((2-oxo-2H-chromen-7-yl)oxy)ethyl)-1H-indol-3-yl)methylene)benzohydrazide (9a)

- Structure : Substitutes the acetamide with a benzohydrazide group and introduces a coumarin-oxyethyl chain.

- Activity : Demonstrates antimicrobial activity against Gram-positive bacteria (MIC: 4–8 µg/mL), emphasizing the role of electron-withdrawing groups in enhancing antimicrobial efficacy .

Pharmacological and Physicochemical Comparisons

Key Observations :

- Morpholino vs. Piperidine: The morpholino group in the target compound may enhance solubility compared to piperidine derivatives due to its oxygen atom, but piperidine-containing analogues (e.g., Compound 24) show stronger protease inhibition .

- Aromatic Substitutents : Chlorobenzyl (Indibulinum) and coumarin-oxyethyl (9a) groups confer divergent activities (anticancer vs. antimicrobial), underscoring the importance of substituent electronegativity and steric bulk .

Biologische Aktivität

The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide is a complex organic molecule that belongs to a class of indole derivatives. It exhibits significant biological activity, particularly in the areas of anti-inflammatory and anticancer properties. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's structure features an indole core, a morpholino group, and a piperidine moiety, which contribute to its unique biological properties. The molecular formula is , and it has a molecular weight of approximately 442.5 g/mol. The structural arrangement enhances its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 442.5 g/mol |

| Functional Groups | Indole, Morpholino, Piperidine |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. Preliminary studies suggest that it may inhibit pathways related to inflammation and cancer cell proliferation. The exact mechanism involves binding to target proteins, which modulates their function and affects downstream signaling pathways.

Anticancer Properties

Research indicates that derivatives of indole compounds often exhibit potent anticancer activities. For instance, compounds similar in structure have shown efficacy against various cancer cell lines, including:

- Jurkat cells : These are T-cell leukemia cells used as a model for studying cancer.

- A-431 cells : A human epidermoid carcinoma cell line.

Studies have demonstrated that related compounds can significantly reduce cell viability with IC50 values lower than established chemotherapeutic agents such as doxorubicin .

Anti-inflammatory Effects

Additionally, the compound shows potential as an anti-inflammatory agent. Its ability to inhibit cyclooxygenase (COX) enzymes has been documented, suggesting it may reduce inflammation-related conditions. The selectivity towards COX-II over COX-I has been highlighted in studies, indicating fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

- Study on Indole Derivatives : A study assessed the cytotoxic effects of various indole-based compounds on cancer cell lines. The results indicated that compounds with similar morpholino and piperidine substitutions exhibited enhanced cytotoxicity compared to their counterparts lacking these groups .

- In Vivo Studies : Animal models have been utilized to evaluate the anti-inflammatory properties of related indole derivatives. Results showed significant reductions in inflammatory markers when treated with these compounds, supporting their potential use in clinical settings for inflammatory diseases .

Synthesis Methods

The synthesis of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide typically involves multi-step organic reactions:

- Formation of Indole Intermediate : The initial step involves synthesizing the indole core through cyclization reactions.

- Substitution Reactions : Subsequent reactions introduce the morpholino and piperidine groups via nucleophilic substitution methods.

- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its therapeutic properties , particularly:

- Anti-inflammatory Activity : Research indicates that similar indole derivatives exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation.

- Anticancer Properties : Studies suggest that compounds with indole structures can induce apoptosis in cancer cells through modulation of signaling pathways such as PI3K/Akt and MAPK .

Biochemical Probes

Due to its ability to interact with various biological targets, this compound is being explored as a biochemical probe for:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in disease processes, providing insights into enzyme function and potential therapeutic targets.

- Receptor Binding Studies : The compound's structure allows it to bind to specific receptors, making it valuable for studying receptor-ligand interactions.

Material Science

In material science, derivatives of this compound are being explored for their potential use in:

- Polymer Synthesis : The unique chemical properties allow for the development of new polymers with specific functionalities.

- Nanotechnology : Its structure can be utilized in creating nanomaterials for drug delivery systems or biosensors.

Case Study 1: Anticancer Activity

A study conducted on similar indole derivatives demonstrated their ability to induce apoptosis in breast cancer cells through the activation of caspase pathways. The compound was shown to significantly reduce cell viability at micromolar concentrations.

Case Study 2: Anti-inflammatory Effects

Research highlighted the anti-inflammatory effects of related compounds in models of acute inflammation, where they reduced pro-inflammatory cytokine levels and improved tissue healing .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis likely involves sequential functionalization of the indole and morpholine moieties. A plausible route includes:

- Step 1 : Alkylation of 1H-indole-3-carbaldehyde with 2-chloroacetamide derivatives to introduce the morpholino-oxoethyl group (analogous to methods in ).

- Step 2 : Coupling the intermediate with a piperidinylpropylamine via an amidation reaction under Schotten-Baumann conditions (e.g., using EDCI/HOBt in DCM).

- Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of acylating agent) and monitor reaction progress via TLC or HPLC. Purification via silica gel chromatography (gradient elution: 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate/hexane) improves purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- 1H/13C NMR : Confirm regioselectivity of substitutions (e.g., indole C3 vs. C2 positions) and assess amide bond formation. For example, a singlet at δ ~7.7 ppm (1H, indole NH) and a multiplet at δ ~3.5 ppm (morpholine CH₂) are diagnostic .

- Mass Spectrometry (ESI/APCI+) : Verify molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and rule out side products like dimerization .

- HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can intramolecular interactions (e.g., hydrogen bonding, steric effects) influence this compound’s reactivity in solution?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to map electrostatic potential surfaces and identify sites prone to nucleophilic/electrophilic attacks. For example, the morpholine carbonyl may stabilize transition states via hydrogen bonding with the indole NH .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to evaluate conformational flexibility. highlights solvent-dependent cyclization pathways in similar acetamide derivatives .

- Kinetic Studies : Monitor reaction intermediates via stopped-flow NMR or time-resolved IR spectroscopy to quantify steric hindrance effects .

Q. What experimental designs are suitable for resolving contradictions in pharmacological data (e.g., conflicting IC₅₀ values in kinase assays)?

- Methodological Answer :

- Dose-Response Reproducibility : Use a fractional factorial design (e.g., 3⁴⁻¹ matrix) to test variables like buffer pH, ATP concentration, and incubation time. This minimizes trial-and-error approaches .

- Orthogonal Assays : Validate activity via fluorescence polarization (binding affinity) and Western blotting (target phosphorylation inhibition) .

- Meta-Analysis : Compare data across literature sources (e.g., PubChem, ) to identify outliers caused by assay-specific artifacts (e.g., solvent interference) .

Q. How can computational tools predict this compound’s metabolic stability and off-target interactions?

- Methodological Answer :

- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (~2.5–3.5), CYP450 inhibition (e.g., CYP3A4), and plasma protein binding (>90%) .

- Molecular Dynamics (MD) Simulations : Simulate binding to off-target receptors (e.g., serotonin transporters) using GROMACS. Focus on piperidine-propyl interactions with hydrophobic pockets .

- In Vitro Validation : Test liver microsome stability (human vs. rodent) and screen against a panel of 50 GPCRs/kinases via radioligand displacement assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.